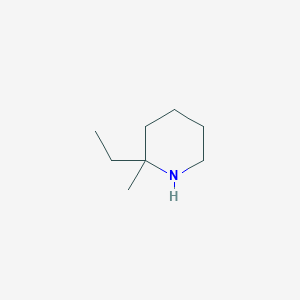

2-Ethyl-2-methylpiperidine

Description

Structural Features and Stereochemical Considerations of Piperidine (B6355638) Scaffolds

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. In 2-Ethyl-2-methylpiperidine, the presence of two different alkyl groups at the C2 position introduces specific conformational considerations but does not create a chiral center at this position, as it is a quaternary carbon. Chirality would arise if another part of the molecule contained a stereocenter.

The stereochemistry of substituted piperidines is a critical aspect influencing their chemical and biological properties. whiterose.ac.uk For instance, in 2,6-disubstituted piperidines, the relative orientation of the substituents (cis or trans) is crucial. The stereochemical outcome of reactions to form such rings often depends on the nature of the substituents and the reaction conditions. ntu.edu.sg In the case of 2,2-disubstituted piperidines, the key stereochemical challenge often lies in controlling the configuration of other substituted positions on the ring relative to the C2 quaternary center. whiterose.ac.ukacs.org

Evolution of Synthetic Strategies for Substituted Piperidines

The synthesis of substituted piperidines has evolved significantly, moving from classical cyclization methods to more sophisticated and stereoselective strategies. researchgate.net

Early methods often relied on the cyclization of pre-functionalized linear precursors. researchgate.net However, modern synthetic chemistry has provided a diverse toolkit for accessing highly substituted piperidine rings with greater control and efficiency.

Key Synthetic Approaches:

Asymmetric Lithiation-Substitution: A powerful method involves the deprotonation of an N-protected piperidine (often with an N-Boc group) using a strong base like n-butyllithium (n-BuLi), often in the presence of a chiral ligand such as (-)-sparteine. This can achieve a kinetic resolution, selectively deprotonating one enantiomer of a chiral piperidine. rsc.orgacs.org The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile (e.g., an alkyl halide) to generate a 2,2-disubstituted piperidine, often with high enantioselectivity and retention of stereochemistry. rsc.orgwhiterose.ac.ukacs.org

Radical Cyclization: Another modern approach involves the radical cyclization of acyclic precursors. For example, 7-substituted-6-aza-8-bromooct-2-enoates can undergo radical cyclization to form 2,4-disubstituted piperidines. organic-chemistry.orgnih.gov The choice of radical initiator and mediator, such as tris(trimethylsilyl)silane (B43935) (TTMSS) instead of the more traditional tributyltin hydride (TBTH), can dramatically improve the diastereoselectivity of the cyclization. organic-chemistry.orgnih.gov

Claisen Rearrangement: Rearrangement reactions offer another pathway. A route to optically pure piperidines with substituents alpha to the nitrogen involves a Claisen rearrangement of a vinyl ether generated from a dihydropyridinone precursor. acs.org

Anion Relay Chemistry (ARC): For the synthesis of highly functionalized piperidines, Diversity-Oriented Synthesis (DOS) strategies like Type II Anion Relay Chemistry have been developed. This modular approach allows for the creation of a wide array of 2,4,6-trisubstituted piperidine stereoisomers. nih.gov

Below is a table summarizing various synthetic strategies for substituted piperidines.

| Synthetic Strategy | Precursor Type | Key Reagents | Products | Key Features | Reference(s) |

| Asymmetric Lithiation | N-Boc-2-arylpiperidines | n-BuLi, (-)-sparteine, Electrophile (E+) | Enantioenriched 2,2-disubstituted piperidines | Kinetic resolution; high enantioselectivity. | rsc.orgwhiterose.ac.ukacs.org |

| Radical Cyclization | 6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane (TTMSS) | 2,4-disubstituted piperidines | High diastereoselectivity (up to 99:1). | organic-chemistry.orgnih.gov |

| Claisen Rearrangement | Dihydropyridinones | Butyl vinyl ether, Hg(OAc)₂, Et₃N | α-Substituted piperidines | Access to optically pure piperidines. | acs.org |

| Anion Relay Chemistry (ARC) | Dithiane-containing precursors | n-BuLi, electrophiles | 2,4,6-trisubstituted piperidines | Diversity-oriented synthesis; access to all stereoisomers. | nih.gov |

Current Research Trajectories in this compound Chemistry

Current research involving scaffolds like this compound is primarily directed toward their application as versatile intermediates in organic synthesis. The 2,2-disubstituted piperidine motif is a valuable fragment in drug discovery and development, where three-dimensional molecular complexity is often desired to improve selectivity and properties. whiterose.ac.uk

The research trajectories focus on:

Building Block for Complex Molecules: Compounds like this compound and its analogues serve as starting materials for the synthesis of more complex molecules that incorporate the piperidine core. smolecule.com The presence of the Boc (tert-butoxycarbonyl) protecting group on related structures makes them useful intermediates in multi-step syntheses. smolecule.com

Scaffolds in Medicinal Chemistry: The piperidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. smolecule.comacs.org Research focuses on incorporating 2,2-disubstituted piperidines into novel molecular frameworks to explore their potential as therapeutic agents. The ability to synthesize these fragments with high stereochemical control is crucial for this endeavor. whiterose.ac.uk

Diversity-Oriented Synthesis (DOS): The development of synthetic routes that allow for the creation of libraries of structurally diverse piperidines is a key area of research. nih.gov Scaffolds like this compound can be considered foundational elements in DOS strategies aimed at exploring new chemical space for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-ethyl-2-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8(2)6-4-5-7-9-8/h9H,3-7H2,1-2H3 |

InChI Key |

BYAYBIHGOAMCJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCN1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methylpiperidine and Its Analogues

Chiral Synthesis and Enantiomeric Resolution Techniques

The creation of enantiomerically pure piperidines is a critical challenge in organic synthesis. For a compound like 2-ethyl-2-methylpiperidine, where the C2 position is a quaternary stereocenter, advanced asymmetric methods are required.

Diastereomeric Salt Formation and Separation

A classical and reliable method for resolving racemates is through the formation of diastereomeric salts using a chiral resolving agent. researchgate.netresearchgate.net This technique is applicable to the separation of chiral amines like piperidine (B6355638) derivatives. researchgate.net The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid or L-tartaric acid, to form a pair of diastereomeric salts. oup.comgoogle.com These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net

For instance, in the resolution of racemic 2-methylpiperidine (B94953), (R)-(-)-mandelic acid was used to selectively crystallize the (S)-2-methylpiperidinium mandelate (B1228975) salt, which could then be treated with a base to liberate the free (S)-2-methylpiperidine. oup.com A similar strategy could be applied to a racemic mixture of this compound. The choice of resolving agent and solvent is crucial for achieving efficient separation.

Table 1: Examples of Chiral Resolving Agents for Piperidine Derivatives

| Resolving Agent | Target Piperidine | Key Principle |

| (R)-(-)-Mandelic Acid | Racemic 2-methylpiperidine | Formation of diastereomeric salts with differential solubility, allowing for separation via fractional crystallization. oup.com |

| L-Tartaric Acid | Trans 4-methyl-2-ethyl piperidine formate | Separation of enantiomers through diastereomeric salt resolution to obtain the (2R,4R) isomer. google.com |

Asymmetric Catalysis in Piperidine Ring Construction

Modern synthetic chemistry increasingly relies on asymmetric catalysis to directly generate enantiomerically enriched products, bypassing the need for classical resolution. Several catalytic strategies are applicable to the synthesis of chiral piperidines.

One powerful method is the organocatalyzed asymmetric aza-Diels-Alder reaction. This approach can be used to construct ring-fused piperidine derivatives with high stereoselectivity. rsc.org For example, the reaction between a suitable diene and an imine, catalyzed by a chiral organocatalyst, can lead to the formation of a tetrahydropyridine (B1245486) intermediate that can be subsequently reduced to the desired piperidine. rsc.org

Rhodium-catalyzed asymmetric carbometalation represents another advanced strategy. nih.govacs.org This method can involve the reaction of a dihydropyridine (B1217469) with a boronic acid in the presence of a chiral rhodium catalyst. nih.govacs.org This process, a type of reductive Heck reaction, can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be hydrogenated to the corresponding piperidines. nih.govacs.org While these examples focus on substitution at the 3-position, the principles of asymmetric metal catalysis can be adapted for the synthesis of other substituted piperidines.

Enantioselective Reductions and Aminations

The enantioselective reduction of prochiral precursors is a highly effective route to chiral piperidines. A common strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. bohrium.comacs.org Iridium catalysts bearing chiral ligands, such as MeO-BoQPhos, have been successfully employed for the enantioselective hydrogenation of 2-alkyl-pyridines, achieving high enantiomeric ratios. acs.org This approach could be envisioned for a precursor like 2-ethyl-2-methylpyridinium salt.

Furthermore, enantioselective intramolecular aminations provide a direct route to chiral piperidine rings. Organocatalyzed intramolecular heteroatom Michael additions have been developed for the asymmetric synthesis of piperidine derivatives. nih.gov This involves the cyclization of an enal precursor bearing an amine, catalyzed by a chiral amine catalyst, to form the piperidine ring with high enantioselectivity. nih.gov

Catalytic Hydrogenation Approaches to the Piperidine Ring

Catalytic hydrogenation of substituted pyridines is a fundamental and atom-economical method for synthesizing the corresponding piperidines. researchgate.netorganic-chemistry.org This transformation is crucial for converting readily available pyridine (B92270) precursors into saturated heterocyclic products.

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts are widely used for the hydrogenation of pyridines.

Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture, simplifying purification. acs.org Commonly used heterogeneous catalysts include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netorganic-chemistry.org The hydrogenation of substituted pyridines often requires forcing conditions, such as high pressures of hydrogen gas and acidic solvents like glacial acetic acid, to overcome the aromaticity of the pyridine ring. researchgate.net For instance, the hydrogenation of fluorinated pyridines has been effectively carried out using a palladium hydroxide (B78521) on carbon catalyst in the presence of an acid. acs.orgnih.gov

Homogeneous Catalysts: These catalysts are soluble in the reaction medium and often exhibit higher activity and selectivity under milder conditions compared to their heterogeneous counterparts. mdpi.com Rhodium and iridium-based complexes, such as Wilkinson's catalyst, are effective for pyridine hydrogenation. acs.orgmdpi.com Homogeneous catalysts can also be designed with chiral ligands to achieve asymmetric hydrogenation, as discussed in section 2.1.3.

Table 2: Catalytic Systems for Pyridine Hydrogenation

| Catalyst Type | Catalyst Example | Substrate Example | Key Features |

| Heterogeneous | Platinum(IV) Oxide (PtO₂) | Substituted Pyridines | Requires protic solvent (e.g., acetic acid) and elevated hydrogen pressure (50-70 bar). researchgate.net |

| Heterogeneous | Palladium on Carbon (Pd/C) | Fluoropyridines | Effective in the presence of an acid; allows for chemoselective reduction. acs.orgnih.gov |

| Heterogeneous | Rhodium on Carbon (Rh/C) | Pyridines | Can operate under milder conditions (5 atm H₂) in water. organic-chemistry.org |

| Homogeneous | Iridium-based complexes | 2-Alkyl-pyridines | Used for enantioselective hydrogenation with chiral ligands. acs.org |

| Homogeneous | Rhodium-based complexes | Fluoropyridines | Can achieve high diastereoselectivity in dearomatization/hydrogenation processes. mdpi.com |

Regioselective and Stereoselective Hydrogenation Control

Controlling the regioselectivity and stereoselectivity of the hydrogenation process is paramount when multiple reducible groups are present or when new stereocenters are formed.

Regioselectivity: In molecules containing multiple aromatic rings, chemoselective hydrogenation of the pyridine ring over other aromatic systems, like a benzene (B151609) ring, can be achieved. For example, a palladium-based catalytic system has been shown to selectively reduce fluoropyridines while leaving a benzene ring intact. acs.orgnih.gov The choice of catalyst and reaction conditions is critical for achieving such selectivity.

Stereoselectivity: The hydrogenation of substituted pyridines leads to the formation of substituted piperidines, often creating new stereocenters. The hydrogenation process typically proceeds via cis-addition of hydrogen to the face of the ring coordinated to the catalyst surface. This generally results in the formation of cis-substituted piperidines with high diastereoselectivity. acs.orgmdpi.com For instance, the hydrogenation of fluoropyridines using heterogeneous palladium catalysts consistently yields cis-multifluorinated piperidines. acs.org The stereochemical outcome can also be influenced by the presence of existing stereocenters in the substrate, which can direct the approach of the substrate to the catalyst surface. researchgate.net In the context of synthesizing this compound from a 2-ethyl-2-methyl-tetrahydropyridine intermediate, hydrogenation would finalize the piperidine ring structure, and the stereochemistry would be dictated by the approach to the catalyst. nih.govacs.org

Cyclization and Ring-Forming Reactions for Piperidine Synthesis

The construction of the piperidine scaffold, a ubiquitous motif in pharmaceuticals and natural products, is a central focus of synthetic organic chemistry. For asymmetrically substituted piperidines such as this compound, regioselective and stereoselective cyclization strategies are paramount.

Intramolecular and Intermolecular Cycloadditions

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the piperidine ring system, often establishing multiple stereocenters in a single step.

Intramolecular Cycloadditions: These reactions involve the formation of the piperidine ring from a single acyclic precursor containing both the diene and dienophile (or equivalent reactive partners). A notable strategy is the intramolecular [4+2] cycloaddition (Diels-Alder reaction). For the synthesis of a 2,2-disubstituted piperidine, a precursor could be designed with an appropriate tether connecting a 1-azadiene system to an alkene. The substitution pattern on the alkene and the diene would be crucial for directing the regioselectivity to form the desired 2-ethyl-2-methyl substitution.

Another significant method is the intramolecular Huisgen azide-alkene cycloaddition. This reaction, particularly after an allylic azide (B81097) rearrangement, can lead to the formation of functionalized piperidines. For instance, a suitably designed 7-azido-hepta-1,5-diene derivative could undergo a tandem allylic azide rearrangement and subsequent cycloaddition to furnish a piperidine ring. The stereochemistry of the final product is often influenced by the substrate's existing stereocenters.

Gold-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3+2] cyclization have also been developed for synthesizing polyfunctional piperidines. This method provides an efficient route to highly substituted piperidine rings, although the specific substitution pattern of 2-ethyl-2-methyl would require a custom-designed enynyl ester precursor.

Intermolecular Cycloadditions: In these reactions, two separate components, such as an azadiene and an alkene, react to form the piperidine ring. The imino-Diels-Alder reaction is a classic example, where an imine acts as the dienophile. To achieve the 2-ethyl-2-methyl substitution, a diene could react with an imine derived from 2-butanone, followed by reduction. The regioselectivity of such reactions can often be controlled by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile.

Aza[4+2] cycloadditions are particularly valuable. For instance, the reaction between 1-aza-4-boronobutadienes and dienophiles like maleimides can be a key step in building polysubstituted piperidines. While not directly yielding this compound, this methodology highlights the potential for creating complex piperidine libraries.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly efficient for generating molecular complexity. They offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

For the synthesis of functionalized piperidines, a common MCR involves the reaction of an amine, a 1,3-dicarbonyl compound, and an aldehyde. To synthesize an analogue of this compound, one could envision a strategy utilizing an amine, an aldehyde, and a β-keto ester or diketone that could be subsequently modified to install the ethyl and methyl groups at the C2 position. The use of catalysts such as nano-sulfated zirconia or phenylboronic acid can facilitate these reactions under mild conditions.

Another powerful MCR is the aza-Prins cyclization. A domino multicomponent reaction using homoallylic ammonium (B1175870) salts and bifunctional aldehydes under acidic conditions can produce diastereoselective piperidine-fused systems. While this example leads to fused rings, the underlying principle of iminium ion formation and subsequent cyclization is broadly applicable to piperidine synthesis.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the standard Ugi reaction yields an α-acylamino amide, variations and subsequent transformations can lead to heterocyclic scaffolds, including piperidines.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methylpiperidine Derivatives

Oxidation and Dehydrogenation Pathways

The oxidation of piperidine (B6355638) derivatives can lead to a variety of products, including piperidin-2-ones (lactams), pyridines, and ring-opened species, depending on the oxidant and reaction conditions. For 2,2-dialkyl substituted piperidines like 2-ethyl-2-methylpiperidine, oxidation typically occurs at the C-H bonds adjacent to the nitrogen atom. The presence of substituents at the C2 position influences the regioselectivity of these reactions.

Detailed research on the oxidation of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen has shown the formation of the corresponding lactams. These reactions are thought to proceed through the generation of an N-acyliminium ion intermediate. For an N-acyl derivative of this compound, oxidation would be expected to occur at the C6 position to yield the corresponding piperidin-2-one, as the C2 position is fully substituted.

Dehydrogenation of the piperidine ring to form the corresponding pyridine (B92270) is a significant transformation, often requiring a catalyst. Studies on the catalytic dehydrogenation of piperidine and its alkyl-substituted derivatives have shown that supported vanadia catalysts can be effective for this conversion. In such a process, this compound would be converted to 2-ethyl-2-methylpyridine. The reaction is believed to proceed through an oxydehydrogenation mechanism where the vanadia in its oxidized state provides the oxygen for the reaction and is itself reduced. The catalyst can then be regenerated by contact with an oxygen-containing gas nih.gov.

The table below summarizes the expected products from the oxidation and dehydrogenation of a generic N-substituted this compound.

| Starting Material | Reagents and Conditions | Major Product |

| N-Acyl-2-ethyl-2-methylpiperidine | Fe(II)/H₂O₂ or Fe-complex/O₂ | N-Acyl-6-oxo-2-ethyl-2-methylpiperidine |

| This compound | Supported Vanadia Catalyst, Heat | 2-Ethyl-2-methylpyridine |

Nucleophilic and Electrophilic Reactivity of the Piperidine Nitrogen

The nitrogen atom in this compound retains its nucleophilic character, albeit sterically hindered by the adjacent ethyl and methyl groups. This steric hindrance plays a crucial role in its reactivity towards electrophiles.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. A common reaction is N-alkylation, where the piperidine reacts with an alkyl halide. Kinetic studies on the N-benzylation of piperidines have shown that the rate of reaction is influenced by the substituents on both the piperidine and the benzyl halide, as well as the solvent researchgate.net. For this compound, the steric bulk around the nitrogen would be expected to decrease the rate of N-alkylation compared to less hindered piperidines. The reaction proceeds via a standard SN2 mechanism.

Electrophilic Reactivity of N-Substituted Derivatives: When the nitrogen atom is part of a larger system, such as in N-iminopyridinium ylides derived from substituted pyridines, the piperidine moiety can influence the reactivity of the entire molecule. Catalytic asymmetric hydrogenation of such ylides has been shown to be an effective method for producing enantioenriched substituted piperidine derivatives nih.gov.

The nucleophilicity of piperidines is a key factor in nucleophilic aromatic substitution (SNAr) reactions. Studies on the reaction of piperidine with various activated aromatic compounds have provided insights into the reaction mechanism, which can involve a rate-determining deprotonation of an addition intermediate nih.gov. The steric hindrance in this compound would likely disfavor its participation in SNAr reactions where the formation of a bulky intermediate is required.

The following table provides a comparative overview of the expected reactivity of piperidine and this compound in common nucleophilic reactions.

| Reaction | Substrate | Expected Relative Reactivity | Rationale |

| N-Alkylation | Alkyl Halide | Piperidine > this compound | Steric hindrance at the nitrogen in this compound slows the SN2 reaction. |

| SNAr | Activated Aryl Halide | Piperidine > this compound | Steric hindrance makes the formation of the Meisenheimer complex more difficult. |

Ring-Opening and Rearrangement Reactions

The stable six-membered ring of piperidine is generally resistant to ring-opening reactions unless activated. However, under specific conditions, both ring-opening and rearrangement reactions can occur.

Ring-Opening Reactions: Ring-opening of piperidines can be achieved through various methods, often involving the formation of a reactive intermediate. For instance, single-electron transfer photooxidation of N-arylamino-1-piperidines can lead to the selective conversion into acyclic aminoaldehydes under mild conditions mdpi.com. Photomediated ring contraction of α-acylated piperidines to the corresponding pyrrolidines has also been reported, proceeding through a Norrish type II 1,5-hydrogen atom transfer followed by homolytic C-N bond fragmentation researchgate.net. While not directly involving ring-opening to an acyclic product, this demonstrates a skeletal restructuring. For a derivative of this compound to undergo such a reaction, it would need to be appropriately functionalized to facilitate the initial photochemical or oxidative step.

Rearrangement Reactions: The Beckmann rearrangement is a classic reaction that can be applied to cyclic oximes to yield lactams. An oxime derived from a 2-ethyl-2-methyl-substituted cyclohexanone, upon treatment with an acid catalyst, could in principle undergo a Beckmann rearrangement to form a substituted caprolactam. The rearrangement of (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes catalyzed by SOCl₂ has been shown to exclusively form (E)-3-arylidenepiperidin-2-ones acs.org. This indicates that rearrangements involving the expansion of a five-membered ring to a six-membered piperidine ring are feasible. A similar principle could apply to rearrangements within the piperidine ring itself, given a suitable substrate such as an α-hydroxy imine. The mechanism involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. These methods have been applied to various reactions involving piperidine derivatives to understand transition states and rate-determining steps.

Isotopic Studies: Isotopic labeling is a technique used to track the movement of atoms through a reaction. This can provide definitive evidence for or against a proposed mechanism. For example, deuterium labeling can be used to determine kinetic isotope effects (KIEs). A significant KIE (kH/kD > 1) indicates that the C-H bond to the isotope is being broken in the rate-determining step of the reaction. Isotope labeling has been employed to investigate the mechanism of formation of piperidine from lysine in Maillard reactions, demonstrating the utility of this technique in complex systems mdpi.com.

The table below outlines how kinetic and isotopic studies can be applied to investigate the reactions of this compound derivatives.

| Reaction Type | Mechanistic Question | Proposed Study | Expected Outcome |

| N-Alkylation | Role of steric hindrance | Kinetic study comparing reaction rates of piperidine, 2-methylpiperidine (B94953), and this compound. | Rate constants will decrease with increasing steric hindrance, allowing for quantification of the steric effect. |

| Dehydrogenation | C-H bond cleavage in the rate-determining step | Deuterium kinetic isotope effect study using a C6-deuterated this compound derivative. | A primary kinetic isotope effect would support a mechanism where C-H bond cleavage at the C6 position is rate-determining. |

| Beckmann Rearrangement | Concertedness of the migration and leaving group departure | 13C kinetic isotope effect study at the migrating carbon. | A significant KIE would suggest that the C-C bond to the migrating group is significantly weakened in the transition state. |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and scholarly literature, it has been determined that there is no publicly available experimental data for the advanced spectroscopic and analytical characterization of the chemical compound “this compound.”

The specific analytical techniques requested for the article, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman), require detailed research findings, such as spectral data and fragmentation patterns, for accurate and informative content generation.

Searches for ¹H NMR, ¹³C NMR, advanced NMR techniques (e.g., COSY, HMBC, NOESY), high-resolution mass spectrometry, tandem mass spectrometry, and infrared/Raman spectroscopy specific to this compound did not yield any published studies or datasets. While information is available for structurally related compounds such as 2-methylpiperidine and 2-ethylpiperidine, the strict requirement to focus solely on this compound prevents the use of this analogous data.

Consequently, without foundational research data, it is not possible to construct a scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and the discussion of detailed research findings are unachievable due to the absence of primary sources for this specific compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy: Infrared and Raman Studies

Analysis of Characteristic Vibrational Modes

The vibrational modes of a molecule, observable through infrared (IR) and Raman spectroscopy, are fundamental to its chemical identity. These techniques probe the stretching and bending of chemical bonds, which occur at characteristic frequencies. For 2-ethyl-2-methylpiperidine, the expected vibrational modes can be predicted based on the functional groups present: the piperidine (B6355638) ring, the ethyl group, and the methyl group.

Table 1: Predicted Characteristic Vibrational Modes for this compound (Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Piperidine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| CH₂ (Ethyl & Piperidine) | Bending (Scissoring) | 1440 - 1480 |

| CH₃ (Methyl & Ethyl) | Bending (Asymmetric) | 1430 - 1470 |

| CH₃ (Methyl & Ethyl) | Bending (Symmetric) | 1370 - 1390 |

| C-N (Piperidine) | Stretching | 1000 - 1250 |

| C-C | Stretching | 800 - 1200 |

Note: This table is predictive and based on the analysis of similar piperidine derivatives. Experimental verification is required for precise assignments for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound (with a stereocenter at the C2 position), single-crystal X-ray diffraction would be essential for the unambiguous assignment of its absolute stereochemistry (R or S configuration).

A thorough search of crystallographic databases reveals a lack of a published crystal structure for this compound or its simple salts. The synthesis of derivatives suitable for crystallographic analysis is a common strategy in medicinal chemistry to elucidate structure-activity relationships. acs.orgresearchgate.net However, no such studies focusing on the parent compound this compound have been reported in the available literature.

In the absence of experimental crystallographic data, computational modeling techniques, such as DFT, can be employed to predict the most stable conformation of the piperidine ring (e.g., chair or boat) and the orientation of the ethyl and methyl substituents.

Table 2: Required Crystallographic Data for this compound (Hypothetical)

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No such data is currently published for this compound.

Theoretical and Computational Chemistry Approaches to 2 Ethyl 2 Methylpiperidine Systems

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are essential tools for elucidating the electronic structure and bonding characteristics of molecules like 2-Ethyl-2-methylpiperidine. These calculations, which solve the Schrödinger equation for the molecular system, provide a fundamental understanding of electron distribution and its implications for chemical properties. abdn.ac.uk

Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the molecular properties and reactivity of organic compounds. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict a wide range of properties. mdpi.commdpi.com

DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov For piperidine (B6355638) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to simulate spectra and analyze molecular structures. researchgate.netresearchgate.net

Furthermore, conceptual DFT introduces reactivity indices, including electrophilicity and nucleophilicity, which are derived from the electron density. mdpi.com These indices help in predicting how a molecule will interact in polar reactions. mdpi.com For instance, the nucleophilicity index (N) can classify molecules as strong, moderate, or marginal nucleophiles, providing a quantitative measure of their electron-donating ability. mdpi.com The application of DFT also extends to studying reaction mechanisms, allowing for the identification of transition states and the calculation of activation barriers, which is crucial for understanding reaction kinetics. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Piperidine Studies This table is for illustrative purposes and does not represent specific calculations on this compound.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization and vibrational frequencies of methylpiperidines. | researchgate.net |

| B3LYP | 6-311++G(d,p) | Simulated Raman spectra and conformational analysis of 2-methylpiperidine (B94953). | researchgate.net |

| B3LYP | 6-31G(d) | Calculation of nucleophilicity and electrophilicity indices for organic reactions. | mdpi.com |

| B2PLYP-D3BJ | maug-cc-pVTZ | Calculation of potential energy surfaces for ring-puckering motions. | researchgate.net |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for predicting the energetic and spectroscopic properties of molecules. nih.govresearchgate.net

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For example, high-level coupled-cluster methods like DLPNO-CCSD(T) are often considered the "gold standard" for calculating conformational energies. nih.govdntb.gov.ua These methods are used to benchmark the performance of more computationally efficient methods like DFT and force fields. nih.govdntb.gov.uaresearchgate.net

Ab initio calculations are instrumental in determining accurate conformational energies, rotational barriers, and vibrational frequencies. nih.govresearchgate.net For instance, studies on related piperidine systems have utilized methods like MP2 and G3MP2B3 to compute standard molar enthalpies of formation, which are in excellent agreement with experimental data. acs.org These calculations are also vital for interpreting experimental spectra, such as infrared (IR) and Raman, by providing theoretical vibrational modes that can be correlated with observed spectral bands. ijsr.netkesifaraci.com

Conformational Analysis and Energy Landscapes

Chair Conformation Dynamics and Substituent Effects

The most stable conformation for the piperidine ring is the chair form, which minimizes steric and torsional strain. In this compound, the ethyl and methyl groups are attached to the same carbon atom (C2). The orientation of these substituents (axial or equatorial) significantly influences the stability of the chair conformer.

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the ring. nih.gov In the case of 2-substituted piperidines, the position of the substituent can be influenced by interactions with the nitrogen lone pair. researchgate.net The presence of both an ethyl and a methyl group at the C2 position introduces complex steric interactions that determine the preferred orientation. The ethyl group, being larger than the methyl group, would have a stronger preference for the equatorial position. Computational studies on related N-alkylpiperidines have shown that the conformational preferences are a delicate balance of these steric effects. ucl.ac.uk

Table 2: General Conformational Preferences in Substituted Piperidines This table illustrates general principles and is not based on specific data for this compound.

| Substituent Position | Preferred Orientation | Reason |

|---|---|---|

| Equatorial | More Stable | Minimizes 1,3-diaxial steric strain. |

| Axial | Less Stable | Experiences steric repulsion with other axial substituents. |

Inversion Barriers and Ring Flexibility

The piperidine ring is flexible and can undergo a "ring flip" or chair-chair interconversion, where axial substituents become equatorial and vice versa. This process involves passing through higher-energy transition states, such as the half-chair or boat conformations. The energy required for this interconversion is known as the ring inversion barrier.

Thermochemical Properties and Stability Analysis

Thermochemical properties, such as the enthalpy of formation, provide a quantitative measure of a molecule's stability. acs.org Experimental techniques combined with computational methods are used to determine these values.

Computational studies on various methylpiperidine isomers have been conducted to calculate their standard molar enthalpies of formation using methods like G3MP2B3 and various DFT functionals. acs.org The results show that the G3MP2B3 method provides excellent agreement with experimental data for most isomers. acs.org Such calculations can be extended to this compound to predict its thermodynamic stability relative to other isomers. The stability is influenced by factors such as steric strain and intramolecular interactions, which are in turn dictated by the conformational preferences of the substituents. researchgate.net Thermodynamic data for related compounds can be found in resources like the NIST Chemistry WebBook. nist.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. helsinki.fi By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the solution-phase behavior of this compound, including its interactions with solvent molecules and its conformational dynamics.

MD simulations have been employed to investigate the structural and electronic properties of various piperidine derivatives. researchgate.net For this compound, a typical MD simulation would involve placing a model of the molecule in a box of explicit solvent molecules, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. helsinki.fi

Key research findings from MD simulations on substituted piperidine systems, which are applicable to this compound, include the analysis of:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). The RDF for the nitrogen atom of the piperidine ring, for instance, would reveal the average distance and coordination number of solvent molecules in its immediate vicinity.

Conformational Preferences: The piperidine ring can exist in different chair and boat conformations. MD simulations can explore the conformational landscape of this compound, determining the relative populations and interconversion rates of different conformers in solution. The presence of the ethyl and methyl groups at the C2 position will significantly influence the conformational equilibrium.

Dynamic Properties: Time-dependent properties such as the diffusion coefficient of this compound in a given solvent and the rotational correlation times of the molecule can be calculated from the simulation trajectories. These properties are crucial for understanding its transport behavior in solution.

| Property | Value (in Water) | Value (in Chloroform) |

| Solvation Shell 1 (Nitrogen) | ||

| Coordination Number | 4-6 | 1-2 |

| Average Distance (Å) | 2.8 - 3.2 | 3.5 - 4.0 |

| Diffusion Coefficient (10⁻⁵ cm²/s) | ~1.2 | ~2.5 |

| Chair Conformer Population (%) | >95% | >95% |

| Axial-Ethyl/Equatorial-Methyl | Dominant | Dominant |

| Equatorial-Ethyl/Axial-Methyl | Minor | Minor |

Note: The values in this table are representative and based on general principles and data for similar substituted piperidines. They are intended for illustrative purposes.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving substituted piperidines. nih.gov These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational studies can provide deep insights into its reactivity in various chemical transformations. For example, in reactions such as N-alkylation, acylation, or oxidation, DFT calculations can be used to:

Characterize Transition State Geometries: The precise three-dimensional structure of the transition state can be located and characterized. This information is vital for understanding how the stereochemistry of the reactants influences the stereochemistry of the products. For this compound, the steric hindrance caused by the two substituents at the C2 position would be a critical factor in the geometry and energy of the transition state.

Investigate Reaction Pathways: Many reactions can proceed through multiple competing pathways. Computational studies can explore these different pathways to predict the major product of a reaction under specific conditions. For instance, in the acylation of this compound, calculations could compare a concerted mechanism with a stepwise mechanism involving a tetrahedral intermediate. nih.gov

A study on the kinetic resolution of disubstituted piperidines using DFT calculations revealed a strong preference for the acylation of conformers where the α-substituent occupies an axial position. nih.gov This type of insight is directly applicable to understanding the reactivity of this compound.

The following table presents hypothetical data from a DFT study on the N-acylation of this compound with acetyl chloride, illustrating the kind of information that can be obtained.

| Parameter | Pathway A (Axial Attack) | Pathway B (Equatorial Attack) |

| Activation Energy (ΔG‡, kcal/mol) | 15.2 | 18.5 |

| Reaction Energy (ΔG_rxn, kcal/mol) | -8.7 | -8.7 |

| Key Transition State Bond Distance (N-C_carbonyl, Å) | 2.15 | 2.20 |

| Imaginary Frequency (cm⁻¹) | -350 | -320 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of computational studies on reaction mechanisms.

These computational approaches have been successfully applied to understand the enantioselective synthesis of various piperidine derivatives, including those with substitutions at the C2 position. umich.edu For example, computational exploration has been used to elucidate the mechanism and stereoselectivity of intramolecular cyclizations to form functionalized chiral piperidines. umich.edu Similarly, computational studies have been conducted to understand the enantioinduction process in the asymmetric reduction of pyridinium (B92312) salts to form enantioenriched 2-alkyl piperidines. nih.gov

Applications of 2 Ethyl 2 Methylpiperidine As a Chemical Reagent and Building Block

Role in Organic Synthesis as a Chiral Auxiliary or Ligand

The development of asymmetric catalysis heavily relies on the design of effective chiral ligands to control the stereochemical outcome of a reaction, and nitrogen-containing ligands are particularly valued for their robustness and availability. nih.gov While the piperidine (B6355638) framework is a component of many successful chiral auxiliaries and ligands used in asymmetric synthesis, specific applications of 2-Ethyl-2-methylpiperidine in this capacity are not extensively documented in current literature. researchgate.netacs.orgcdnsciencepub.com The synthesis of chiral, non-racemic 2-substituted piperidines often requires the use of other chiral auxiliaries to direct their formation. researchgate.netacs.orgcdnsciencepub.com For instance, the asymmetric synthesis of a potent 2,2-disubstituted piperidine neurokinin-1 (NK1) receptor antagonist was achieved through methods employing chiral auxiliaries to establish the desired stereochemistry. researchgate.net

The utility of a chiral molecule as a ligand is dictated by its ability to create a well-defined, asymmetric environment around a metal center. In the hypothetical use of a chiral, enantioenriched form of this compound as a ligand, its gem-dialkyl substitution at the C-2 position would generate a distinct and sterically hindered pocket. This structural feature could, in principle, influence the enantioselectivity of a catalytic reaction by controlling the trajectory of incoming substrates. While many chiral benzylamines have been successfully employed as auxiliaries, their application can be limited by the conditions required for their removal. rsc.org The development of new chiral piperidine-based ligands remains an active area of research, seeking to fine-tune the steric and electronic properties for optimal performance in asymmetric catalysis. nih.govbeilstein-journals.org

Precursor for Nitrogen-Containing Heterocycles

Substituted piperidines are fundamental building blocks in the synthesis of a wide variety of more complex nitrogen-containing heterocycles. organic-chemistry.orgrsc.orgmdpi.com They are particularly significant as precursors to numerous natural alkaloids, which often feature the piperidine core. egpat.comresearchgate.netresearchgate.net For example, N-methylpiperidine, a closely related compound, has been utilized as a starting material for the synthesis of morphine analogs. nih.gov

This compound serves as a versatile scaffold for elaboration into more intricate molecular architectures. The secondary amine provides a reactive site for N-alkylation or N-acylation, allowing for the attachment of various functional groups. Furthermore, the piperidine ring itself can be a template for constructing fused heterocyclic systems, such as indolizidines and quinolizidines, through intramolecular cyclization strategies. mdpi.comresearchgate.net Modern synthetic methods offer numerous pathways for the formation and functionalization of the piperidine ring, including:

Reductive Amination: Condensation of an amine with a ketone or aldehyde, followed by reduction. mdpi.com

Cyclization of Alkynes: Acid-mediated intramolecular cyclization of alkynes can generate the piperidine ring. mdpi.com

Oxidative Amination: Gold-catalyzed reactions can form substituted piperidines from non-activated alkenes. mdpi.com

These and other methods highlight the potential of this compound as a starting point for diversity-oriented synthesis, enabling the generation of libraries of novel compounds for biological screening. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org

Application in Hydrogen Storage Systems and Catalysis

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe storage and transport of hydrogen. rsc.orgstet-review.orguniv-lorraine.fr The concept involves the reversible catalytic hydrogenation of a hydrogen-lean organic molecule (for storage) and its subsequent dehydrogenation to release hydrogen gas on demand. researchgate.net N-heterocyclic compounds are considered particularly advantageous for LOHC systems due to their favorable dehydrogenation enthalpies, which allow for hydrogen release at lower temperatures compared to their carbocyclic analogs. mdpi.com

Research has focused on simple N-heterocycles, with the 2-methylpiperidine (B94953)/2-picoline and 2,6-dimethylpiperidine/2,6-lutidine pairs being well-studied examples. acs.orgmdpi.com These systems exhibit high theoretical hydrogen storage capacities and can be cycled using heterogeneous catalysts, such as palladium supported on carbon (Pd/C). acs.orggoogle.comgoogle.comacs.org The dehydrogenation of 2-methylpiperidine to 2-picoline, for instance, has a gravimetric hydrogen capacity of 6.1 wt%. mdpi.com

| LOHC Pair (Hydrogen-Rich/Hydrogen-Lean) | Theoretical H₂ Storage Capacity (wt%) | Reference |

|---|---|---|

| 2-Methylpiperidine / 2-Picoline | 6.1% | acs.orgmdpi.com |

| 2,6-Dimethylpiperidine / 2,6-Lutidine | 5.3% | acs.orgmdpi.com |

| 4-Methylpiperidine / 4-Picoline | 6.1% | |

| 2-[(n-methylcyclohexyl)methyl]piperidine / 2-(n-methylbenzyl)pyridine | 6.15% | mdpi.com |

As a 2,2-disubstituted piperidine, this compound fits within this class of potential LOHC molecules. It would undergo a similar reversible dehydrogenation to release hydrogen. However, studies on various substituted piperidines have shown that the position and electronic nature of the substituents can significantly impact the thermodynamics and kinetics of the dehydrogenation process. rsc.orgresearchgate.net The gem-dialkyl substitution pattern in this compound would influence the stability of the dehydrogenated pyridine (B92270) product and the reaction pathway on the catalyst surface. Supported palladium and platinum catalysts are commonly used for the dehydrogenation of piperidines, and the efficiency of these processes is an area of active investigation. mdpi.comgoogle.com

Use as a Reagent in Peptide Synthesis and Deprotection Strategies

Solid-phase peptide synthesis (SPPS) is the standard method for chemically assembling peptides. nih.gov The most common approach, Fmoc/tBu chemistry, relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the α-amino group of the amino acids. embrapa.br A crucial step in each cycle of peptide elongation is the selective removal of this Fmoc group, which is typically accomplished using a solution of a secondary amine base, most commonly piperidine. nih.govresearchgate.net

The deprotection mechanism proceeds in two stages: first, the base abstracts the acidic proton from the fluorene (B118485) ring system, followed by a β-elimination that liberates the free amine of the peptide and generates a dibenzofulvene (DBF) intermediate. researchgate.net The secondary amine then serves a dual role by acting as a nucleophilic scavenger to trap the highly reactive DBF, preventing its polymerization or reaction with the newly deprotected peptide chain. researchgate.netscielo.org.mx

| Reagent | pKa (in water) | Typical Concentration in DMF | Role/Comment | Reference |

|---|---|---|---|---|

| Piperidine | ~11.1 | 20% | Gold standard, efficient base and scavenger. | researchgate.netscielo.org.mx |

| 4-Methylpiperidine | - | 20-30% | Effective, non-controlled alternative to piperidine. | embrapa.br |

| Piperazine | 9.73 | 5-20% | Alternative base, sometimes used with DBU. | researchgate.netrsc.org |

| Pyrrolidine | ~11.3 | 20% | More nucleophilic than piperidine; can increase side reactions. | acs.org |

Q & A

Q. How can the structure of 2-Ethyl-2-methylpiperidine be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to identify proton and carbon environments, focusing on characteristic peaks for the ethyl and methyl substituents on the piperidine ring. For example, methyl groups typically appear as singlets or triplets in -NMR .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to validate the backbone structure .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretches at ~1,200 cm) to rule out impurities .

Q. Table 1: Key Characterization Techniques

| Technique | Parameters | Application |

|---|---|---|

| -NMR | 400–600 MHz, CDCl solvent | Assign substituent positions |

| HRMS | ESI+ mode, m/z accuracy < 2 ppm | Confirm molecular formula |

| IR | 4,000–400 cm, KBr pellet | Detect functional groups |

Q. What are the critical physicochemical properties of this compound?

Methodological Answer:

- Molecular Weight : 127.23 g/mol (calculated from CHN) .

- Boiling Point : Estimated via Antoine Equation parameters from analogous piperidine derivatives (e.g., 2-Methylpiperidine: 135–137°C) .

- Chirality : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to resolve enantiomers if present, referencing protocols for ethylpiperidine analogs .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Incompatible Materials : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential for nitrogen oxide formation) .

- Hazardous Byproducts : Monitor for toxic fumes (e.g., NO) during combustion via gas chromatography-mass spectrometry (GC-MS) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection to mitigate skin/eye irritation risks .

Advanced Research Questions

Q. How can enantiomeric purity be assessed in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralcel® OD-H column with hexane:isopropanol (95:5) mobile phase; compare retention times to racemic standards .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid) .

- Circular Dichroism (CD) : Analyze Cotton effects to confirm enantiomer dominance in solution .

Q. How to resolve contradictions in reported biological activities of piperidine derivatives?

Methodological Answer:

- Comparative Receptor Binding Assays : Test this compound against dopamine (D) and serotonin (5-HT) receptors using radioligand displacement assays. Note variations in IC values due to substituent positioning .

- Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., using AutoDock Vina) to explain discrepancies in activity .

Q. Table 2: Example Receptor Binding Data

| Compound | Receptor | IC (nM) | Source |

|---|---|---|---|

| Analog A | D | 120 ± 15 | |

| Analog B | 5-HT | 85 ± 10 |

Q. What parameters optimize large-scale synthesis of this compound derivatives?

Methodological Answer:

- Continuous Flow Reactors : Enhance yield and purity by controlling residence time (e.g., 30–60 min) and temperature (80–100°C) .

- Automated Quenching Systems : Integrate in-line pH sensors to neutralize reaction mixtures post-synthesis, minimizing side-product formation .

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps to improve stereoselectivity .

Q. How to analyze metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential, critical for drug-drug interaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.